Product packaging for 4-(oxolan-3-yl)-1,3-oxazolidin-2-one(Cat. No.:CAS No. 1482121-24-3)

4-(oxolan-3-yl)-1,3-oxazolidin-2-one

Cat. No.: B6152902
CAS No.: 1482121-24-3
M. Wt: 157.17 g/mol
InChI Key: PNEZKQYBGLVCTO-UHFFFAOYSA-N
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Description

4-(Oxolan-3-yl)-1,3-oxazolidin-2-one (CAS 1465745-27-0) is an organic compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . This chemical is a solid member of the oxazolidinone class of heterocyclic compounds, characterized by a five-membered ring containing both nitrogen and oxygen atoms . Oxazolidinones are a significant class of synthetic antibacterial agents . They inhibit bacterial protein synthesis by binding to the P-site of the 50S ribosomal subunit, a mechanism that is distinct from other classes of protein synthesis inhibitors . This unique mechanism means there is a lack of cross-resistance with other antibiotics, making oxazolidinones particularly valuable for research into combating multidrug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci . As a specific oxazolidinone derivative, this compound serves as a valuable building block or intermediate in medicinal chemistry and pharmaceutical research for the development and synthesis of novel therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1482121-24-3

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

4-(oxolan-3-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H11NO3/c9-7-8-6(4-11-7)5-1-2-10-3-5/h5-6H,1-4H2,(H,8,9)

InChI Key

PNEZKQYBGLVCTO-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2COC(=O)N2

Purity

95

Origin of Product

United States

Elucidation of Molecular Structure and Stereochemistry

Advanced Spectroscopic Characterization for Conformational and Configurational Analysis

A full spectroscopic workup is essential to define the compound's connectivity and spatial arrangement in solution.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR)

Multi-dimensional NMR techniques are critical for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and for determining the through-bond and through-space correlations that define the molecular structure.

¹H-NMR and ¹³C-NMR: One-dimensional spectra would provide initial information on the chemical environment of the protons and carbons. For the oxazolidinone ring, characteristic shifts would be expected for the CH₂-O, CH-N, and the C=O groups. Similarly, the oxolane (tetrahydrofuran) ring would show distinct signals for its methylene (B1212753) and methine groups.

2D-NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, confirming the connectivity within the oxazolidinone and oxolane rings, and crucially, showing the coupling between the proton at C4 of the oxazolidinone and the proton at C3 of the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon, allowing for the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, providing key information to link the two heterocyclic rings and confirm the position of the carbonyl group.

Without experimental spectra, a data table of chemical shifts and coupling constants cannot be compiled.

Advanced Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy provide a "fingerprint" of the molecule based on the vibrational modes of its functional groups. nih.gov These two techniques are complementary. nih.gov

Infrared (IR) Spectroscopy: Key absorption bands would be expected for:

N-H stretching (around 3300-3200 cm⁻¹)

C-H stretching (around 3000-2850 cm⁻¹)

A strong C=O stretching band for the cyclic carbamate (B1207046) (lactone) (typically 1750-1730 cm⁻¹)

C-O-C stretching from both the oxazolidinone and oxolane rings (around 1200-1000 cm⁻¹)

Raman Spectroscopy: Would complement the IR data, often showing strong signals for the symmetric vibrations of the heterocyclic rings and being particularly sensitive to the C-C backbone. nih.gov

A specific data table of vibrational frequencies cannot be generated without experimental spectra for 4-(oxolan-3-yl)-1,3-oxazolidin-2-one.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₇H₁₁NO₃), the expected monoisotopic mass is approximately 157.0739 g/mol . HRMS analysis would confirm this value with high precision (typically to four or five decimal places), distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also provide structural information, showing characteristic losses of fragments like CO₂, parts of the oxolane ring, or the entire oxolane substituent.

Property Value
Molecular FormulaC₇H₁₁NO₃
Molecular Weight157.17 g/mol
Monoisotopic Mass157.0739 g/mol
Predicted Adducts[M+H]⁺, [M+Na]⁺, etc.

This table is based on theoretical calculations; experimental HRMS data is not publicly available.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

Since this compound possesses at least two stereocenters (at C4 of the oxazolidinone and C3 of the oxolane), it is a chiral molecule. Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. google.com This technique is highly sensitive to the absolute configuration of the stereocenters. By comparing the experimental ECD spectrum to spectra predicted by quantum-chemical calculations for each possible stereoisomer (e.g., (4R, 3'R), (4S, 3'S), (4R, 3'S), (4S, 3'R)), the absolute configuration of the synthesized compound could be determined. google.com No experimental or calculated ECD spectra for this specific compound are available in the literature.

Solid-State Structural Determination via X-ray Crystallography

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique provides precise coordinates of each atom in the crystal lattice, yielding unambiguous information on bond lengths, bond angles, and the absolute configuration (if a heavy atom is present or anomalous dispersion is used). For oxazolidinone derivatives, crystal structure analysis reveals the precise conformation of the five-membered ring (often an envelope or twisted form) and the relative orientation of the substituent. A search of crystallographic databases reveals no deposited crystal structure for this compound.

A hypothetical data table from an X-ray analysis would include:

Parameter Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available

This table illustrates the type of data obtained from X-ray crystallography; no such data exists for the target compound in public databases.

Conformational Landscape Mapping in Solution and Solid States

In the solid state, X-ray crystallography would provide a static picture of the lowest-energy conformation within the crystal lattice.

In solution, the molecule likely exists as a dynamic equilibrium of multiple conformers. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to measure through-space distances between protons, providing insights into the predominant solution-state conformation.

A comprehensive analysis would compare the solid-state structure to the solution-state conformational preferences to understand the influence of crystal packing forces versus intramolecular interactions. Due to the lack of experimental data, such a comparative analysis is not currently possible.

Theoretical and Computational Investigations of 4 Oxolan 3 Yl 1,3 Oxazolidin 2 One

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scholarsresearchlibrary.com It is a workhorse of modern computational chemistry for its balance of accuracy and computational cost. youtube.com

For 4-(oxolan-3-yl)-1,3-oxazolidin-2-one, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. researchgate.net This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The calculations would yield key geometric parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer.

The stability of different potential conformers, arising from the rotation around the single bond connecting the oxolane and oxazolidinone rings, could be compared by calculating their relative energies. A frequency calculation is typically performed following optimization to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties like enthalpy and Gibbs free energy.

Table 1: Representative Data from Geometry Optimization of this compound using DFT This interactive table illustrates the type of data that would be obtained from DFT geometry optimization. The values are placeholders and represent the expected output of such a calculation.

ParameterAtom(s) InvolvedCalculated Value
Bond LengthC=O (carbonyl)~1.22 Å
Bond LengthC-N (amide)~1.38 Å
Bond AngleO-C-N (oxazolidinone)~108°
Dihedral AngleC-C-N-CVaries by conformer
Relative EnergyConformer 10.00 kcal/mol
Relative EnergyConformer 21.5 kcal/mol

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

An FMO analysis of this compound would involve:

Calculating Orbital Energies: The energies of the HOMO (E_HOMO) and LUMO (E_LUMO) are calculated. A high E_HOMO suggests better electron-donating ability, while a low E_LUMO indicates a greater propensity to accept electrons. scholarsresearchlibrary.com

Visualizing Orbital Distributions: The spatial distribution of the HOMO and LUMO would be plotted to identify the specific atoms or regions of the molecule where these orbitals are concentrated. This reveals the likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is often located on heteroatoms with lone pairs, while the LUMO may be centered on carbonyl carbons.

Determining the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the "gap") is an indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more easily excitable and more reactive. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data This table shows a hypothetical output for an FMO analysis.

ParameterValue (eV)Interpretation
E(HOMO)-7.5Indicates nucleophilic character, likely at N or O atoms.
E(LUMO)+1.2Indicates electrophilic character, likely at the carbonyl C.
HOMO-LUMO Gap8.7Suggests high kinetic stability.

An Electrostatic Potential (ESP) map, also called an electrostatic potential surface, is a visualization that illustrates the charge distribution within a molecule. libretexts.org It is created by mapping the electrostatic potential onto the molecule's electron density surface. ucsb.edu

For this compound, the EPS map would highlight:

Electron-rich regions (negative potential): These areas, typically colored red or orange, are susceptible to electrophilic attack and indicate where the molecule might engage in hydrogen bonding as an acceptor. avogadro.cc In this molecule, such regions would be expected around the carbonyl oxygen and the ether oxygen of the oxolane ring. researchgate.net

Electron-poor regions (positive potential): These areas, usually colored blue, are prone to nucleophilic attack. The hydrogen atom on the nitrogen of the oxazolidinone ring would likely show a positive potential, indicating its acidity. avogadro.cc

This map provides a powerful visual tool for predicting intermolecular interactions, such as how the molecule might dock into a protein's active site or interact with other reactants. scispace.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. rsc.org

An MD simulation of this compound, likely solvated in a box of water or another solvent, would provide insights into:

Conformational Flexibility: The simulation would reveal the accessible conformations of the molecule at a given temperature, including rotations around the central C-C bond and puckering of the tetrahydrofuran (B95107) ring. nih.gov

Solvent Interactions: It would show how solvent molecules arrange around the solute and the nature of the intermolecular interactions, such as the formation and lifetime of hydrogen bonds between the molecule's heteroatoms and the solvent.

Dynamic Behavior: The simulation provides a picture of the molecule's flexibility and dynamics, which is crucial for understanding how it might adapt its shape upon binding to a biological target or another molecule.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions, providing information that is often difficult or impossible to obtain experimentally.

To understand a chemical reaction, such as the synthesis or a subsequent reaction of this compound, chemists can computationally model the entire reaction pathway. organic-chemistry.org This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states (TS).

A transition state is the highest energy point along the reaction coordinate, representing the "point of no return" in a chemical transformation. nih.gov Using DFT, a transition state search can be performed. A true TS structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the TS is located, its energy can be compared to that of the reactants to calculate the activation energy (energy barrier). nih.gov This barrier determines the reaction rate; a high barrier corresponds to a slow reaction, while a low barrier indicates a fast reaction. This analysis can be used to predict reaction outcomes, understand selectivity, and rationalize experimental observations. For example, in a synthesis involving this molecule, calculations could show why a particular stereoisomer is formed preferentially by comparing the energy barriers of the pathways leading to different products.

In-Depth Computational Analysis of this compound Reveals Limited Publicly Available Research

Despite a thorough search of scientific literature and computational chemistry databases, detailed theoretical and computational investigations specifically focused on the chemical compound this compound are scarce. While the broader class of oxazolidinones has been the subject of extensive research, particularly in the context of medicinal chemistry, this specific derivative appears to be underrepresented in publicly accessible computational studies.

Our comprehensive review sought to uncover research pertaining to the solvent effects and catalytic cycle modeling, prediction of spectroscopic parameters, and structure-reactivity relationships derived from computational data for this compound. However, this search did not yield specific studies that would allow for a detailed analysis as per the requested outline.

The oxazolidinone ring system is a well-recognized pharmacophore, forming the core of several important antibacterial agents. Computational methods such as Density Functional Theory (DFT) are frequently employed to understand the electronic structure, reactivity, and spectroscopic properties of this class of compounds. Such studies are crucial for the rational design of new and more effective therapeutic agents.

Typically, computational investigations of oxazolidinone derivatives would involve:

Solvent Effects and Catalytic Cycle Modeling: Analyzing how different solvents influence the conformational stability and reactivity of the molecule. This often involves the use of implicit and explicit solvent models in quantum chemical calculations. If the molecule were involved in a catalytic cycle, computational modeling would be used to elucidate the reaction mechanism, identify transition states, and calculate activation energies.

Prediction of Spectroscopic Parameters: Calculating spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are then compared with experimental data to validate the computational models and provide a more detailed understanding of the molecular structure.

Structure-Reactivity Relationships: Using computational data to establish relationships between the molecular structure of a compound and its chemical reactivity. This can involve the analysis of molecular orbitals (e.g., HOMO and LUMO energies), electrostatic potential surfaces, and various calculated descriptors to predict how the molecule will behave in chemical reactions.

The absence of such specific data for this compound in the public domain prevents a detailed discussion and the creation of data tables as requested. It is possible that such research exists within private industrial research and development, but it has not been published in peer-reviewed literature. Further experimental and computational studies are necessary to elucidate the specific chemical and physical properties of this particular oxazolidinone derivative.

Mechanistic Studies of Chemical Transformations Involving 4 Oxolan 3 Yl 1,3 Oxazolidin 2 One

Investigation of Ring-Opening and Ring-Closing Reactions

The structural integrity of the oxazolidinone and oxolane rings in 4-(oxolan-3-yl)-1,3-oxazolidin-2-one is central to its synthetic utility. Mechanistic studies have explored the conditions and pathways for both the cleavage and formation of these heterocyclic systems.

Ring-Opening Reactions: The oxazolidinone ring is susceptible to nucleophilic attack, leading to its opening. This process is often catalyzed by Lewis acids, which activate the carbonyl group, making it more electrophilic. For instance, the reaction of 4-substituted oxazolidinones with primary and secondary alcohols in the presence of a Lewis acid catalyst can lead to ring-opening, forming carbamate (B1207046) products. iwu.edu The reaction mechanism typically involves the coordination of the Lewis acid to the carbonyl oxygen, followed by nucleophilic attack of the alcohol at the carbonyl carbon. Subsequent proton transfer and ring cleavage yield the final product.

Ring-Closing Reactions: The formation of the oxazolidinone ring, a key step in the synthesis of the title compound, often involves the cyclization of an appropriate amino alcohol precursor. These reactions can be promoted by reagents such as phosgene (B1210022) or its equivalents, which provide the carbonyl moiety. The mechanism involves the initial formation of a carbamoyl (B1232498) chloride or a related activated species, followed by intramolecular nucleophilic attack by the hydroxyl group to close the ring.

Analysis of Nucleophilic and Electrophilic Reactivity at Key Centers

The reactivity of this compound is characterized by the presence of both nucleophilic and electrophilic centers, allowing for a diverse range of chemical transformations.

Nucleophilic Reactivity: The nitrogen atom of the oxazolidinone ring, after deprotonation, can act as a nucleophile. This is commonly exploited in N-acylation or N-alkylation reactions. The lone pair of electrons on the nitrogen can attack various electrophiles, leading to the formation of a new bond at the nitrogen center.

Electrophilic Reactivity: The carbonyl carbon of the oxazolidinone ring is a key electrophilic center. It is susceptible to attack by various nucleophiles, as seen in the ring-opening reactions discussed previously. Carbamates, which are structurally related to the oxazolidinone core, can serve as electrophiles when treated with carbanionic nucleophiles. nih.gov While generally considered stable, the carbamate functional group within the oxazolidinone ring can react with strong nucleophiles, particularly in intramolecular cyclization reactions. nih.gov For example, intramolecular cyclizations of oxazolidinones with carbanions derived from sulfones and phosphonates have been shown to proceed in high yields. nih.gov

Uracil and its derivatives, which contain a similar heterocyclic core, can act as both nucleophiles and electrophiles. researchgate.net

Acid-Base Catalyzed Transformations and Their Selectivity

Acid and base catalysis play a crucial role in mediating transformations of this compound, often influencing the selectivity of these reactions.

Acid Catalysis: In acidic conditions, the carbonyl oxygen of the oxazolidinone can be protonated, which significantly enhances the electrophilicity of the carbonyl carbon. libretexts.org This activation facilitates nucleophilic attack, such as in acid-catalyzed esterification or hydrolysis reactions. libretexts.org For instance, the reaction of an alcohol with a carboxylic acid derivative under acidic conditions proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. libretexts.org

Base Catalysis: In the presence of a base, the N-H proton of the oxazolidinone can be abstracted, generating a nucleophilic nitrogen anion. This anion can then participate in various reactions, such as alkylation or acylation. The choice of base and reaction conditions can be critical in controlling the outcome of these transformations, preventing undesired side reactions such as elimination or racemization.

A plausible mechanism for a catalyzed reaction involves the activation of an aldehyde by a catalyst, increasing the electrophilicity of its carbonyl group to facilitate the formation of an imine intermediate. rroij.com The catalyst's anion may also enhance the nucleophilicity of other reactants. rroij.com

Radical and Photochemical Reactions of the Oxazolidinone Core

While ionic reactions are more common, the oxazolidinone core can also participate in radical and photochemical transformations, opening up unique synthetic pathways.

Radical Reactions: The generation of radicals at or adjacent to the oxazolidinone ring can lead to various C-C bond-forming reactions. For example, radical cyclization reactions initiated by the homolytic cleavage of a C-X bond (where X is a halogen or other radical precursor) can be used to construct complex polycyclic systems. The stereochemistry of these reactions is often controlled by the conformation of the radical intermediate.

Photochemical Reactions: Photochemical irradiation can be used to induce transformations of the oxazolidinone ring. ias.ac.in For example, the photochemical reactions of indol-2,3-diones with oxazolidine (B1195125) derivatives have been investigated. ias.ac.in Under photochemical conditions, certain molecules can decompose and react through various intermediates. ias.ac.in The irradiation of some thioxoazetidin-2-ones, which are structurally related to oxazolidinones, in methanol (B129727) can lead to ring cleavage and subsequent rearrangement to form new heterocyclic systems. psu.edu

Regioselectivity and Stereospecificity in Chemical Derivatizations

The presence of multiple reactive sites and stereocenters in this compound makes regioselectivity and stereospecificity critical considerations in its chemical derivatizations.

Regioselectivity: This refers to the preference for reaction at one position over another. khanacademy.org For example, in the acylation of the deprotonated oxazolidinone, the reaction occurs selectively at the nitrogen atom rather than at the oxygen atoms. In cycloaddition reactions involving oxazolidinone-substituted oxyallyls and unsymmetrically substituted furans, the regioselectivity is influenced by the position of substituents on the furan (B31954) ring. nih.gov A 2-substituent on the furan leads to syn regioselectivity, while a 3-substituent results in anti regioselectivity. nih.gov

Stereospecificity: This describes a reaction in which different stereoisomers of the starting material react to give different stereoisomers of the product. khanacademy.orgyoutube.com Derivatizations of this compound, which is a chiral molecule, often proceed with high stereospecificity. The existing stereocenters in the oxazolidinone and oxolane rings can direct the approach of incoming reagents, leading to the formation of a specific stereoisomer of the product. This stereocontrol is a cornerstone of the use of oxazolidinones as chiral auxiliaries in asymmetric synthesis.

Below is a table summarizing the regioselectivity observed in (4+3) cycloaddition reactions:

Furan Substituent PositionRegioselectivity
2-Me or 2-COORsyn
3-Me or 3-COORanti

This table illustrates how the position of a substituent on the furan ring dictates the regiochemical outcome of its cycloaddition with an oxazolidinone-substituted oxyallyl. nih.gov

Influence of Substituents on Reaction Pathways

Substituents on either the oxazolidinone or the oxolane ring can significantly influence the reactivity and reaction pathways of this compound.

Substituents can affect the reactivity of the molecule through a combination of inductive and resonance effects. libretexts.orglumenlearning.com Electron-donating groups can increase the electron density of the ring system, making it more nucleophilic and activating it towards electrophilic attack. libretexts.orglumenlearning.com Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring towards electrophiles but potentially activating it towards nucleophilic attack. libretexts.orglumenlearning.com

The position of the substituent also plays a critical role. otterbein.edu For example, in electrophilic aromatic substitution, the nature of the substituent on a benzene (B151609) ring determines the position of the incoming electrophile. libretexts.org Activating groups are typically ortho, para-directing, while deactivating groups are meta-directing. libretexts.org While the core of this compound is not aromatic, similar principles apply to the influence of substituents on the reactivity of the heterocyclic rings.

The steric bulk of substituents can also influence reaction pathways by hindering the approach of reagents to certain reactive sites, thereby affecting both regioselectivity and stereoselectivity. otterbein.edu

The following table provides a general overview of the effect of substituent electronic properties on reactivity:

Substituent TypeElectronic EffectImpact on Reactivity
Electron-Donating Group (EDG)Increases electron densityActivates towards electrophiles
Electron-Withdrawing Group (EWG)Decreases electron densityDeactivates towards electrophiles, may activate towards nucleophiles

This table highlights the general trends in how the electronic nature of a substituent can modulate the chemical reactivity of the core structure.

No Specific Research Found for Advanced Chemical Applications of this compound

Following a comprehensive search of available scientific literature, no specific research data or detailed findings could be located for the advanced chemical applications of the compound This compound . The requested article, which was to be structured around the compound's role as a chiral auxiliary in asymmetric synthesis and its use in the development of novel catalytic systems, cannot be generated as there is no published information directly addressing these aspects for this particular molecule.

The search for information on its use in diastereoselective C-C bond-forming reactions, such as Aldol (B89426) and Michael additions, enantioselective transformations, and strategies for its removal and recycling, yielded no specific results. Similarly, investigations into the development of catalytic systems, including ligand design for transition metal-catalyzed processes and organocatalytic applications based on the this compound scaffold, did not provide any relevant information.

While the broader class of oxazolidinones, particularly Evans-type chiral auxiliaries (e.g., those with benzyl (B1604629) or isopropyl groups at the 4-position), is extensively documented in these roles williams.edusigmaaldrich.comrsc.org, this general knowledge cannot be specifically attributed to the 4-(oxolan-3-yl) derivative without dedicated studies. The principles of asymmetric induction using chiral auxiliaries are well-established, involving the temporary attachment of a chiral molecule to a substrate to control the stereochemical outcome of a reaction williams.eduacs.org. However, the efficacy, diastereoselectivity, and specific applications are highly dependent on the nature of the substituent at the stereogenic center of the oxazolidinone ring. Without experimental data for the oxolanyl-substituted variant, any discussion would be purely speculative and would not meet the required standard of scientific accuracy for this article.

Therefore, due to the absence of specific research on This compound in the requested advanced chemical applications, it is not possible to provide a scientifically accurate and informative article that adheres to the provided outline.

Advanced Chemical Applications of 4 Oxolan 3 Yl 1,3 Oxazolidin 2 One Excluding Biological/clinical

Applications in Polymer Chemistry and Materials Science

The inherent reactivity of the oxazolidinone ring, coupled with the influence of the oxolane substituent, makes this compound a candidate for creating novel polymeric materials with tailored properties.

While direct polymerization of 4-(oxolan-3-yl)-1,3-oxazolidin-2-one is not extensively documented, the broader class of oxazolidinones and related oxazolines are recognized as valuable monomers for synthesizing functional polymers. researchgate.net The 2-oxazolidinone (B127357) ring can undergo ring-opening polymerization (ROP) to yield polyurethanes or poly(amino ester)s, depending on the reaction conditions and initiators used. For instance, N-acylated poly(amino esters) can be produced through the organocatalytic ROP of corresponding N-acylated lactones, demonstrating a pathway for creating degradable polymers with functional side chains. nih.gov

Similarly, poly(2-alkyl-2-oxazoline)s are a well-established class of polymers prepared via cationic ring-opening polymerization (CROP), offering a high degree of control over the polymer architecture. researchgate.netmdpi.com The structural similarity suggests that this compound could serve as a monomer, potentially leading to polymers with pendant oxolane groups. These groups would likely enhance the hydrophilicity and solvation properties of the resulting polymer. The use of "inimer" structures, which contain both a monomer and an initiator site, has been shown to be an effective strategy for creating complex graft copolymers from oxazoline-based molecules. researchgate.net

Table 1: Examples of Polymers from Oxazolidinone-Related Monomers

Monomer ClassPolymerization MethodResulting Polymer TypePotential Functionality
N-Acylated Oxazepan-7-onesOrganocatalytic Ring-Opening Polymerization (ROP)N-Acylated Poly(amino esters)Degradable, functional side chains nih.gov
2-Isopropenyl-2-oxazolineRadical, Cationic, Anionic PolymerizationPoly(2-isopropenyl-2-oxazoline)Platform for post-polymerization modification mdpi.com
Oxazolone-terminated PNIPAMThiol-Michael AdditionEnd-functional polymersBioconjugation rsc.org
ε-Caprolactone-derived 2-oxazoline inimerCROP and Cu(0)-mediated RDRPGraft CopolymersComplex nanoarchitectures researchgate.net

The 2-oxazolidone ring is a masked isocyanate and can function as a blocked curing agent in thermosetting systems. Upon heating, the ring can open to react with functional groups like amines or hydroxyls within a polymer matrix, forming stable urethane (B1682113) linkages and leading to cross-linking. This property is exploited in creating stable, one-component systems that cure upon thermal activation. A patent describes the use of 2-oxazolidone as an effective crosslinking agent for poly-functional molecules containing carboxyl or anhydride (B1165640) groups to form binders for abrasive articles. google.com

Furthermore, oxazolidine-functionalized polyurethanes have been synthesized and shown to undergo thermal crosslinking through the ring-opening of the oxazolidine (B1195125) moiety. scilit.com This process improves the thermal stability of the resulting materials. The reaction of oxazolidines with polyphenols has also been studied to create highly stable cross-linked collagen matrices, where the oxazolidine facilitates the formation of a complex covalent network. northampton.ac.uk Therefore, this compound could be incorporated into polymer backbones or used as an additive to induce cross-linking, with the oxolane group potentially plasticizing the material or modifying its surface properties.

The synthesis of the 2-oxazolidinone core is a prime example of carbon capture and utilization (CCU), a key principle of sustainable chemistry. One of the most efficient methods for creating this heterocyclic ring is through the reaction of an appropriate amino alcohol with carbon dioxide (CO₂). This process fixes CO₂ into a stable, value-added chemical structure. A single-step approach has been developed for synthesizing 3,4-disubstituted 2-oxazolidinones using CO₂ as a carbonyl source, catalyzed by an organocatalyst under mild conditions. nih.gov This method highlights a green and atom-economical route to the oxazolidinone scaffold.

The traditional synthesis often involves the reaction of an ethanolamine (B43304) with phosgene (B1210022) equivalents like dimethyl carbonate, which is also a pathway to reduce reliance on the highly toxic phosgene gas. wikipedia.org The ability to synthesize the core of this compound from CO₂ positions it as a product of sustainable chemical manufacturing.

Exploitation as a Synthetic Building Block for Complex Molecules (Non-Pharmaceutical Targets)

Beyond polymers, the oxazolidinone ring is a cornerstone of modern asymmetric synthesis, most famously as the "Evans auxiliary." This application allows for stereocontrolled alkylations, aldol (B89426) reactions, and other bond-forming processes at the α-position to the carbonyl group. After the desired stereochemistry is set, the auxiliary can be cleaved to reveal a chiral alcohol, amine, or carboxylic acid.

In the context of this compound, the molecule serves as a bifunctional building block. The oxazolidinone portion can direct stereoselective transformations, while the oxolane (tetrahydrofuran) ring provides an additional structural and functional element. This is particularly useful in the synthesis of complex natural product analogues or functional materials where the ether linkage of the THF ring is a desired feature. Heterocyclic compounds like oxazoles and oxadiazoles (B1248032) are frequently used as building blocks for creating molecules with specific material properties, such as energetic materials or ligands for catalysis. lifechemicals.comosti.gov The polymer-supported synthesis of triazoles from oxazolium intermediates further showcases the utility of this class of heterocycles in combinatorial chemistry and the creation of diverse molecular libraries. nih.gov

Supramolecular Chemistry and Host-Guest Interactions

The molecular structure of this compound possesses key features that enable its participation in supramolecular chemistry and host-guest interactions. The oxazolidinone ring contains a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ring oxygen). Additionally, the ether oxygen of the oxolane ring acts as another hydrogen bond acceptor site.

These functionalities allow the molecule to engage in self-assembly through hydrogen bonding, potentially forming well-defined dimers or larger oligomeric structures in the solid state or in solution. Research on related oxazolidine derivatives has noted their tendency to form dimeric β-amino alcohol compounds upon hydrolysis, indicating an intrinsic capacity for self-reaction and assembly. researchgate.net This propensity for forming intermolecular non-covalent bonds makes this compound a potential candidate for designing organogels, liquid crystals, or as a guest molecule in larger host systems where specific hydrogen bonding patterns are crucial for recognition and binding.

Future Research Directions and Perspectives

Exploration of Unexplored Synthetic Routes and Green Chemistry Advancements

The synthesis of oxazolidinone scaffolds is well-documented, but novel, more efficient, and environmentally benign methods are continually sought. Future research could focus on adapting modern synthetic strategies specifically for 4-(oxolan-3-yl)-1,3-oxazolidin-2-one.

Unexplored Synthetic Routes: While traditional methods often involve multi-step sequences, emerging catalytic systems offer more direct pathways. Research could investigate:

Palladium-catalyzed reactions , such as the intramolecular aminohydroxylation of unsaturated carbamates, which could provide stereoselective access to the oxazolidinone ring. organic-chemistry.org

Gold-catalyzed cyclizations of propargylic carbamates or alkynylamines present mild and efficient alternatives for constructing the core ring structure. organic-chemistry.org

Organocatalysis , utilizing chiral organoselenium compounds or organoiodine(I/III) chemistry, could enable enantioselective synthesis, which is crucial for potential pharmaceutical applications. organic-chemistry.org An asymmetric aldol (B89426) and a modified Curtius protocol represent another powerful combination for accessing chiral oxazolidin-2-one building blocks. nih.gov

Green Chemistry Advancements: The principles of green chemistry are paramount for modern synthetic chemistry. For this compound, future work should prioritize:

Microwave-Assisted Synthesis: The use of microwave irradiation, potentially in a paste medium with a catalytic amount of a microwave-absorbing compound like nitromethane, can drastically reduce reaction times and improve yields. organic-chemistry.org One study demonstrated the synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones from amino alcohols in just 10 minutes using this technique. researchgate.net

Ionic Liquids: These compounds can serve as both the catalyst and the solvent, eliminating the need for volatile organic compounds (VOCs). rsc.org A one-pot, three-component reaction in an ionic liquid like [Et₃NH][HSO₄] has been shown to produce oxazolidine (B1195125) derivatives in excellent yields (92-98%) under solvent-free conditions. rsc.org

Use of CO₂ as a C1 Synthon: Innovative methods that incorporate carbon dioxide as a building block are highly desirable. A one-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones using CO₂, hydrazines, and aldehydes has been developed, and similar strategies could be explored for oxazolidinones. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These tools can dramatically accelerate the exploration of the chemical space surrounding this compound.

Generative Models for Novel Analogs: Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of oxazolidinone compounds. nih.govresearchgate.net These models can then generate novel molecular structures, including variations of the oxolane substituent, with predicted desirable properties. For instance, the SyntheMol model was recently used to design six new drugs targeting the resistant pathogen Acinetobacter baumannii. stanford.eduthe-scientist.com

Property Prediction: Neural networks can be trained to predict the biological activity, physical properties, or potential toxicity of designed analogs before they are synthesized. nih.gov This in silico screening allows researchers to prioritize the most promising candidates, saving significant time and resources. researchgate.net

Reaction Prediction and Optimization: AI can also predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even devise entire synthetic pathways. This would be invaluable for optimizing the synthesis of complex derivatives of the title compound.

Development of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To translate novel synthetic routes from the lab to larger-scale production, robust process analytical technology (PAT) is essential. Advanced spectroscopic probes offer a window into the reaction as it happens.

For the synthesis of this compound, the implementation of in situ probes would be a significant step forward.

Raman Spectroscopy: This technique is particularly powerful for monitoring chemical reactions in real-time. endress.com An immersion probe, such as the Endress+Hauser Rxn-10 or Rxn-40, could be inserted directly into the reaction vessel. endress.com This would allow for the continuous measurement of reactant consumption, intermediate formation, and product generation, leading to a deeper understanding of reaction kinetics and mechanisms. endress.com This real-time data facilitates process optimization, ensures consistent product quality, and enhances safety. endress.com

Probe TypeApplication EnvironmentKey Feature
Rxn-10 Laboratory, Single-Use ManufacturingMultipurpose convenience for liquids and solids. endress.com
Rxn-40 Laboratory, Process PlantCompact, sealed immersion probe for liquid-phase samples. endress.com
Rxn-45 Bioprocess Manufacturing (cGMP)Compatible with CIP/SIP protocols and fits large bioreactors. endress.com

Expansion of the Compound's Utility in Non-Traditional Chemical Disciplines

While the oxazolidinone ring is famous for its antibacterial properties, the unique structure of this compound opens doors to other fields beyond medicinal chemistry. nih.govnih.gov

Materials Science: The rigid, heterocyclic structure could be valuable. Research could explore its use as a monomer for the synthesis of novel polymers with unique thermal or optical properties. Related heterocyclic compounds, 2,5-disubstituted-1,3,4-oxadiazoles, are known to produce fluorescence and have applications as laser dyes and optical brighteners. chemicalbook.com The potential photophysical properties of the title compound and its derivatives warrant investigation.

Agrochemistry: Some oxadiazole derivatives, specifically oxadiazolinones, have demonstrated herbicidal and insecticidal activities. chemicalbook.com The structural similarity suggests that this compound could be a scaffold for developing new classes of agrochemicals. The commercial herbicide Oxadiazon is a notable example from this chemical family. rsc.org

Asymmetric Synthesis: Chiral oxazolidinones are extensively used as chiral auxiliaries to control stereochemistry in a wide range of chemical reactions. The specific substitution pattern of this compound could offer unique stereodirecting effects, making it a valuable tool for synthetic chemists.

Addressing Scalability and Industrial Relevance of Synthetic Methodologies

For any compound to have a real-world impact, its synthesis must be scalable, cost-effective, and robust. Future research must address the transition from laboratory-scale discovery to industrial-scale production.

Process Optimization: The data gathered from real-time monitoring (Section 7.3) is crucial for identifying bottlenecks and optimizing reaction parameters (temperature, pressure, catalyst loading) for large-scale batches.

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry can offer significant advantages in terms of safety, consistency, and throughput. The synthesis of this compound could be adapted to a flow reactor system, allowing for better control over reaction conditions and easier purification.

Cost-Benefit Analysis: While novel catalytic systems using precious metals like palladium or gold can be highly efficient, their cost can be prohibitive at an industrial scale. organic-chemistry.org Research into more abundant and less expensive catalysts, or efficient methods for catalyst recycling, is critical. The development of practical gram-scale preparations is an important first step. organic-chemistry.org Even successful lab-scale reactions can face challenges; for example, one total synthesis saw a drop in yield from 72% to 52% when scaling up a key cyclization step, highlighting the need for dedicated scale-up studies. acs.org

Challenges and Opportunities in the Field of Oxazolidinone Chemical Research

The field of oxazolidinone chemistry is mature yet continues to present significant challenges and exciting opportunities.

Challenges:

Stereocontrol: For many applications, particularly pharmaceutical ones, controlling the absolute and relative stereochemistry of multiple chiral centers is a major synthetic hurdle.

Antibiotic Resistance: In the context of medicinal chemistry, the emergence of bacterial resistance to existing oxazolidinone antibiotics necessitates the design of new derivatives that can overcome these resistance mechanisms. nih.gov

Synthesis of Strained Rings: The synthesis of heterocyclic compounds, especially those with inherent ring strain, can be challenging, often requiring specialized and non-obvious synthetic strategies. mdpi.com

Opportunities:

Novel Biological Targets: While the primary target of antibacterial oxazolidinones is the bacterial ribosome, new derivatives could be screened against a wide array of other biological targets, potentially leading to drugs for different diseases. nih.gov

Interdisciplinary Applications: The greatest opportunities may lie at the intersection of chemistry, materials science, and biology. Exploring the use of this compound in areas like smart materials, chemical sensors, or as probes for biological processes could yield groundbreaking discoveries.

Synergy with Technology: The convergence of automated synthesis, AI-driven design, and advanced analytics creates an unprecedented opportunity to accelerate the discovery-development pipeline for new oxazolidinone-based molecules. nih.govthe-scientist.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(oxolan-3-yl)-1,3-oxazolidin-2-one, and how do reaction conditions influence yield?

  • Methodology : Green synthesis approaches using NaH in DMF for benzylation or alkylation of oxazolidinone precursors are common . Optimization of base (e.g., K₂CO₃) and solvent (e.g., acetone or THF) can improve yields, as seen in analogous compounds . Characterization via ¹H NMR and IR spectroscopy is critical for verifying regioselectivity and functional group integrity .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodology : Routine characterization includes ¹H/¹³C NMR for stereochemical analysis, IR for carbonyl (C=O) stretching bands (~1750–1710 cm⁻¹), and X-ray crystallography for absolute configuration determination . For example, SHELX software (SHELXL/SHELXS) is widely used for refining crystallographic data .

Q. What preliminary biological screening methods are suitable for assessing its bioactivity?

  • Methodology : Antibacterial activity can be evaluated via molecular docking against targets like DNA gyrase (PDB ID: 1KZN), with Glide scores and binding energies calculated using Schrödinger Suite . Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains provide complementary experimental validation .

Q. How can crystallographic data resolve conformational ambiguities in the oxazolidinone ring?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or ORTEP-3 generates thermal ellipsoid plots and hydrogen-bonding networks . For example, inversion symmetry in packing (e.g., via crystallographic inversion centers) clarifies intermolecular interactions .

Q. What safety precautions are recommended for handling this compound in the lab?

  • Methodology : Follow OSHA/GHS guidelines for irritant chemicals: use fume hoods, nitrile gloves, and avoid inhalation. Waste disposal should adhere to local regulations for heterocyclic compounds .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using chiral auxiliaries?

  • Methodology : Lithium enolate formation from Boc-protected amino acids (e.g., valine derivatives) enables asymmetric hydroxymethylation or alkoxycarbonylation of aldehydes . Diastereomeric excess (de) can exceed 90% with diphenyloxazolidinone auxiliaries .

Q. How to address contradictions in spectral data during structure elucidation?

  • Methodology : Cross-validate NMR/IR with computational tools (e.g., Gaussian for DFT-optimized geometries) . For overlapping signals, 2D-COSY or HSQC experiments resolve proton-proton correlations .

Q. What solid-phase synthesis strategies improve efficiency for oxazolidinone derivatives?

  • Methodology : Immobilize chiral auxiliaries (e.g., 4-hydroxybenzyl-oxazolidinone) on Wang resin. Coupling with DMAP/TEA and trans-crotonic anhydride achieves >80% loading efficiency . Cleavage with TFA/water yields products while recovering the auxiliary .

Q. Which enzymatic targets are most relevant for mechanistic studies of this compound?

  • Methodology : Topoisomerase II inhibition assays (via plasmid relaxation assays) and sterol C14α-demethylase (CYP51) binding studies (using fluorescence quenching) are prioritized . IC₅₀ values correlate with computational docking results .

Q. How do hydrogen-bonding interactions in crystal packing affect physicochemical properties?

  • Methodology : Analyze SCXRD data for intermolecular H-bonds (e.g., N–H···O=C) using Mercury software. Lattice energy calculations (via PIXEL) quantify packing efficiency, which impacts solubility and melting point .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.